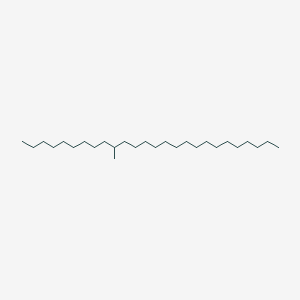
10-Methylhexacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56 . It is a methyl-branched alkane, specifically a derivative of hexacosane with a methyl group attached to the tenth carbon atom. This compound is known for its role in chemical communication among certain insect species, where it functions as a semiochemical .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The specific methods can vary depending on the desired scale and application of the compound.
化学反応の分析
Types of Reactions: 10-Methylhexacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to produce saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: Cl2, Br2, UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
科学的研究の応用
10-Methylhexacosane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Functions as a semiochemical in insect communication, particularly in pheromone research.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 10-Methylhexacosane in biological systems primarily involves its role as a semiochemical. It interacts with specific receptors on the antennae of insects, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved in these processes are part of the insect’s olfactory system, where the compound binds to olfactory receptor neurons, leading to signal transduction and subsequent behavioral changes .
類似化合物との比較
Hexacosane (C26H54): A straight-chain alkane without the methyl branch.
3-Methylhexacosane (C27H56): Another methyl-branched hexacosane with the methyl group at the third carbon position.
2-Methylhexacosane (C27H56): Methyl group attached to the second carbon atom.
Comparison: 10-Methylhexacosane is unique due to the specific position of the methyl group, which can influence its physical properties and biological activity. Compared to straight-chain hexacosane, the branched structure of this compound may result in different melting points, solubility, and reactivity. The position of the methyl group also affects its role as a semiochemical, as different methyl-branched alkanes can elicit distinct responses in insects .
特性
CAS番号 |
68547-05-7 |
|---|---|
分子式 |
C27H56 |
分子量 |
380.7 g/mol |
IUPAC名 |
10-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChIキー |
OWSBCKGOVFUQEP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
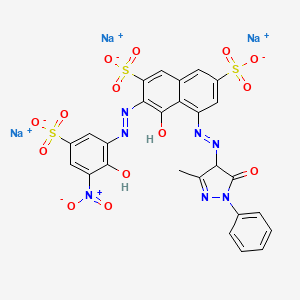
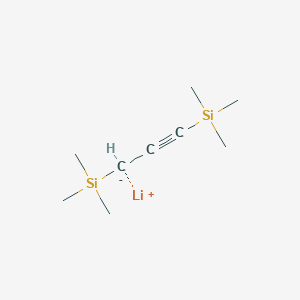
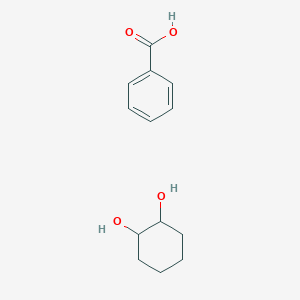
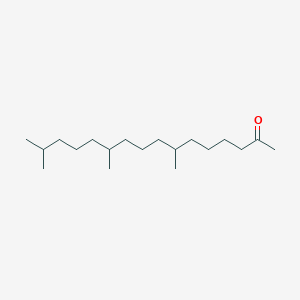
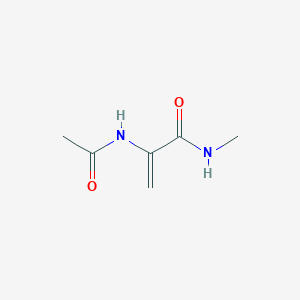
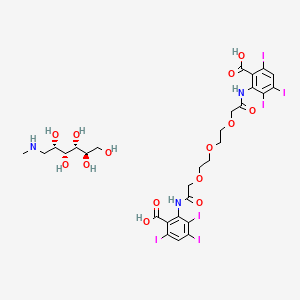
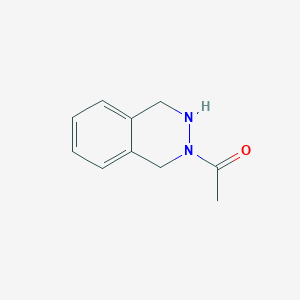
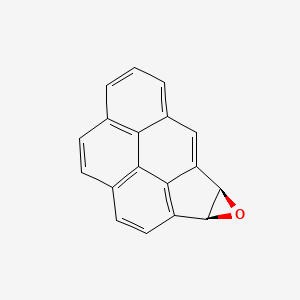
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
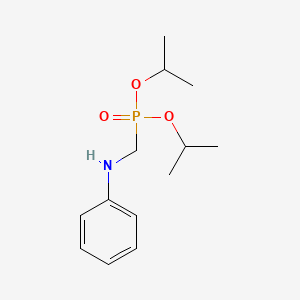
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)
